molecular formula C17H16FN3O3 B4930066 1-benzoyl-4-(2-fluoro-4-nitrophenyl)piperazine

1-benzoyl-4-(2-fluoro-4-nitrophenyl)piperazine

Cat. No.: B4930066
M. Wt: 329.32 g/mol
InChI Key: XIWWFTZTOJYMOE-UHFFFAOYSA-N
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Description

1-benzoyl-4-(2-fluoro-4-nitrophenyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of various therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzoyl-4-(2-fluoro-4-nitrophenyl)piperazine typically involves the following steps:

    Nucleophilic Substitution Reaction: The starting material, 2-fluoro-4-nitroaniline, undergoes a nucleophilic substitution reaction with piperazine to form 4-(2-fluoro-4-nitrophenyl)piperazine.

    Benzoylation: The intermediate product is then subjected to benzoylation using benzoyl chloride in the presence of a base such as triethylamine to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-benzoyl-4-(2-fluoro-4-nitrophenyl)piperazine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation: The benzoyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.

    Substitution: Nucleophiles such as amines or thiols, polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 1-benzoyl-4-(2-fluoro-4-aminophenyl)piperazine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Carboxylic acid derivatives of the benzoyl group.

Scientific Research Applications

1-benzoyl-4-(2-fluoro-4-nitrophenyl)piperazine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting the central nervous system.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as receptors and enzymes.

    Chemical Biology: It serves as a probe to investigate the mechanisms of various biochemical pathways.

    Industrial Applications: The compound is used in the synthesis of advanced materials and as an intermediate in the production of other chemical entities.

Mechanism of Action

The mechanism of action of 1-benzoyl-4-(2-fluoro-4-nitrophenyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-benzoyl-4-(4-nitrophenyl)piperazine: Similar structure but lacks the fluoro group.

    1-(4-bromobenzoyl)-4-phenylpiperazine: Contains a bromobenzoyl group instead of a benzoyl group.

    1-(2-fluoro-4-nitrophenyl)-4-(prop-2-yn-1-yl)piperazine: Contains a prop-2-yn-1-yl group instead of a benzoyl group.

Uniqueness

1-benzoyl-4-(2-fluoro-4-nitrophenyl)piperazine is unique due to the presence of both a fluoro and a nitro group on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups provides a distinct profile that can be exploited for various applications in research and industry.

Properties

IUPAC Name

[4-(2-fluoro-4-nitrophenyl)piperazin-1-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3O3/c18-15-12-14(21(23)24)6-7-16(15)19-8-10-20(11-9-19)17(22)13-4-2-1-3-5-13/h1-7,12H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIWWFTZTOJYMOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=C(C=C2)[N+](=O)[O-])F)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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